3-(4-Ethylphenoxy)propanoic acid

Description

Contextualization of 3-(4-Ethylphenoxy)propanoic Acid within the Phenoxyalkanoic Acid Class

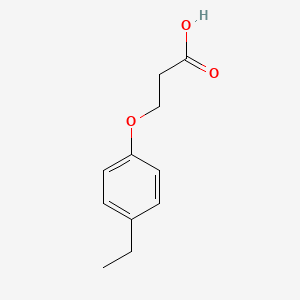

This compound belongs to the larger class of phenoxyalkanoic acids. This class of compounds features an ether linkage between a phenyl ring and an alkanoic acid. The general structure consists of a benzene (B151609) ring connected to the oxygen atom of an alkanoic acid. In the case of this compound, the propanoic acid is attached at the third carbon, and an ethyl group is substituted at the para-position (position 4) of the phenyl ring.

This specific substitution pattern distinguishes it from other isomers, such as the more commonly researched 2-phenoxypropanoic acid derivatives, where the phenoxy group is attached to the second carbon of the propanoic acid chain. The position of the linkage and the nature of the substituents on the phenyl ring are critical factors that influence the chemical and physical properties of these molecules.

Significance and Research Rationale of Phenoxypropanoic Acid Research

Research into phenoxypropanoic acid derivatives is driven by their broad spectrum of biological activities. A significant area of application for this class of compounds is in agriculture, where many derivatives have been developed as herbicides researchgate.net. These compounds often mimic the action of natural plant growth hormones, leading to uncontrolled growth and eventual death of targeted weed species.

Beyond their use as herbicides, certain phenoxyalkanoic acid derivatives have been investigated for their therapeutic potential. Studies have explored their use as hypolipidemic agents, which can help in lowering cholesterol and triglyceride levels nih.gov. The structural similarities to endogenous molecules allow them to interact with various biological targets, opening up avenues for the development of new drugs. The versatility of the phenoxypropanoic acid scaffold allows for the synthesis of large libraries of compounds for screening against various diseases nih.govmdpi.com.

Scope and Objectives of Academic Research on this compound

While the broader class of phenoxypropanoic acids has been extensively studied, academic research focusing specifically on this compound is limited in publicly accessible literature. The primary objective of the available information appears to be centered on its synthesis and basic characterization as a chemical entity for potential use in broader research and development.

The compound is commercially available, which suggests its use as a building block in the synthesis of more complex molecules. Further academic investigation would be required to fully elucidate its specific biological activities and potential applications.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 358351-16-3 | chemscene.com |

| Molecular Formula | C11H14O3 | tiangroup.netguidechem.com |

| Molecular Weight | 194.23 g/mol | bldpharm.com |

| SMILES Code | O=C(O)CCOC1=CC=C(CC)C=C1 | tiangroup.net |

| Purity | 97% | tiangroup.net |

Structure

3D Structure

Properties

IUPAC Name |

3-(4-ethylphenoxy)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-9-3-5-10(6-4-9)14-8-7-11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIEODMMNMSIDTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 3 4 Ethylphenoxy Propanoic Acid

Established Synthetic Pathways to 3-(4-Ethylphenoxy)propanoic Acid

The construction of the this compound scaffold can be achieved through several synthetic approaches, primarily involving the formation of the ether linkage.

Nucleophilic Aromatic Substitution Approaches

A principal method for synthesizing this compound involves a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.orgnih.govmasterorganicchemistry.com This approach typically utilizes an activated aryl halide or a related substrate and a suitable nucleophile. While the ethyl group is not a strong activating group for SNAr reactions, the phenoxy ether linkage can be formed under appropriate conditions.

A general representation of this synthesis involves the reaction of a 4-ethylphenate salt with a 3-halopropanoic acid derivative. The phenate, acting as the nucleophile, displaces the halide on the propanoic acid chain. The presence of electron-withdrawing groups on the aromatic ring generally accelerates this type of reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com

Alternative Synthetic Routes and Precursor Chemistry

Alternative pathways to this compound often involve building the molecule from different precursor fragments. One such method is the Williamson ether synthesis, a reliable and widely used method for forming ethers. In this case, 4-ethylphenol (B45693) would be deprotonated with a base to form the corresponding phenoxide, which then acts as a nucleophile to attack an electrophilic 3-substituted propanoic acid derivative, such as ethyl 3-bromopropanoate. Subsequent hydrolysis of the resulting ester would yield the desired carboxylic acid.

Another approach could involve the reaction of 4-ethylphenol with acrylonitrile (B1666552) followed by hydrolysis of the resulting nitrile. This Michael addition-type reaction provides a different strategy for forming the carbon-oxygen bond and constructing the propanoic acid side chain. The chemistry of related propanoic acid derivatives, such as the synthesis of ethyl 3,3-diethoxypropanoate, highlights the versatility of synthetic precursors that can be adapted for the synthesis of the target molecule. orgsyn.org

Functional Group Transformations and Derivatization Strategies

The chemical reactivity of this compound allows for a wide range of functional group transformations and derivatization, enabling the synthesis of diverse analogs with potentially new properties.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a variety of chemical modifications. nih.govnih.govmdpi.com Standard transformations include esterification, amidation, and reduction.

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid, yields the corresponding ester. dynamicscience.com.auquora.comnagwa.com This is a common derivatization to modify the polarity and pharmacokinetic properties of the parent molecule.

Amidation: The carboxylic acid can be converted to an amide by reaction with an amine, often facilitated by a coupling agent or after conversion to a more reactive acyl chloride or activated ester. This allows for the introduction of a wide array of substituents.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-(4-ethylphenoxy)propan-1-ol, using strong reducing agents like lithium aluminum hydride.

These transformations are summarized in the table below:

| Reaction Type | Reagents and Conditions | Product |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | 3-(4-Ethylphenoxy)propanoate Ester |

| Amidation | Amine, Coupling Agent (e.g., DCC, EDC) or SOCl₂ then Amine | 3-(4-Ethylphenoxy)propanamide |

| Reduction | Strong Reducing Agent (e.g., LiAlH₄) then H₃O⁺ | 3-(4-Ethylphenoxy)propan-1-ol |

Modifications of the Ethylphenoxy Substituent

The ethylphenoxy group also offers sites for chemical modification, although these are generally less straightforward than reactions at the carboxylic acid. wikipedia.org Electrophilic aromatic substitution reactions, such as nitration or halogenation, could potentially be performed on the aromatic ring, although the directing effects of the ethyl and ether groups would need to be considered to control the regioselectivity of the substitution. Modification of the ethyl group itself, for instance through benzylic bromination followed by further substitution, presents another avenue for derivatization.

Exploration of Chiral Analogues and Stereoselective Synthesis

The propanoic acid backbone of this compound contains a stereocenter if a substituent is introduced at the C2 position. The synthesis of chiral analogues and the development of stereoselective synthetic methods are important for exploring the biological activity of enantiomerically pure compounds. researchgate.netnih.govnih.govelsevierpure.com

Stereoselective synthesis can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. For example, a chiral building block could be employed in the initial synthesis, or a racemic mixture of a derivative could be resolved using chiral chromatography or enzymatic resolution. The development of stereoselective methods for similar propanoic acid derivatives suggests that such approaches could be successfully applied to the synthesis of chiral this compound analogues. researchgate.netelsevierpure.com

Green Chemistry Approaches in Synthetic Pathways

The core principles of green chemistry, such as the use of catalysts, safer solvents, and alternative energy sources, are being actively applied to the synthesis of phenoxypropanoic acids. These approaches aim to improve the environmental footprint of the manufacturing process by increasing reaction efficiency, reducing energy consumption, and minimizing the generation of toxic byproducts.

Catalytic and Solvent Innovations in Williamson Ether Synthesis

The Williamson ether synthesis is a fundamental method for preparing ethers, which, in the context of this compound, would involve the reaction of a 4-ethylphenoxide salt with a 3-halopropanoate. Traditional methods often rely on strong bases and volatile organic solvents. Green modifications to this process seek to mitigate these issues.

Phase-Transfer Catalysis (PTC): One significant green advancement is the use of phase-transfer catalysis. crdeepjournal.org This technique facilitates the reaction between reactants present in different immiscible phases, such as an aqueous phase and an organic phase. youtube.com For the synthesis of this compound, 4-ethylphenol can be deprotonated by an aqueous solution of a base like sodium hydroxide. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), then transports the resulting phenoxide anion into the organic phase to react with the alkylating agent (e.g., ethyl 3-bromopropanoate). youtube.com This approach avoids the need for anhydrous organic solvents and stronger, more hazardous bases like sodium hydride. crdeepjournal.orgfrancis-press.com The use of water as a solvent is a key advantage from a green chemistry perspective.

Ionic Liquids as Recyclable Solvents: Ionic liquids, which are salts with low melting points, are gaining attention as green solvents due to their negligible vapor pressure, thermal stability, and potential for recyclability. researchgate.net Research has shown that Williamson ether syntheses can be effectively carried out in ionic liquids, often at room temperature and with high yields. researchgate.netresearchgate.net For instance, the synthesis of various phenolic ethers proceeds smoothly in imidazolium-derived ionic liquids with yields ranging from 80-95%. researchgate.net The ionic liquid can often be recovered and reused, reducing solvent waste.

Greener Michael Addition Reactions

The Michael addition offers an alternative, atom-economical route to this compound, involving the conjugate addition of 4-ethylphenol to an acrylic acid derivative. Green innovations in this area focus on catalysis and the reduction or elimination of solvents.

Solvent-Free and Microwave-Assisted Conditions: A significant green approach is to conduct reactions without a solvent, which eliminates a major source of waste and simplifies purification. The Michael addition of phenols to acrylic compounds can be performed under solvent-free conditions, often accelerated by microwave irradiation. researchgate.netresearchgate.netrsc.org Microwave-assisted synthesis is a key green technology that can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption. researchgate.nettsijournals.comorgchemres.org For example, the Michael addition of anilines or phenols to acrylonitrile has been successfully achieved without a solvent in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net

Organocatalysis: The use of small organic molecules as catalysts (organocatalysis) is another cornerstone of green chemistry, as it often avoids the use of toxic and expensive metal catalysts. Bifunctional organocatalysts derived from natural products like cinchona alkaloids have been shown to be effective in catalyzing the enantioselective Michael addition of nucleophiles to acrylic acid derivatives, achieving high yields and enantiomeric excesses. rsc.org Phosphines have also been explored as catalysts for the oxa-Michael addition of alcohols to activated alkenes under mild, solvent-free conditions. beilstein-journals.org

Alternative Solvents: When a solvent is necessary, green alternatives to traditional volatile organic compounds are sought. Glycerin, a biodegradable and non-toxic solvent, has been successfully used for the Michael addition of thiols to electron-deficient alkenes, offering a recyclable reaction medium. scielo.br

The following table summarizes and compares various green synthetic approaches applicable to the synthesis of phenoxypropanoic acids, based on data from analogous reactions.

Table 1: Comparison of Green Synthetic Approaches for Phenoxypropanoic Acid Analogs

| Synthetic Route | Green Approach | Catalyst | Solvent | Reaction Time | Yield | Key Advantages |

|---|---|---|---|---|---|---|

| Williamson Ether Synthesis | Phase-Transfer Catalysis | Tetrabutylammonium Bromide | Water/Organic | 1 hour | High | Avoids strong bases and anhydrous organic solvents. |

| Microwave-Assisted | Potassium Carbonate | Solvent-free | 45-100 seconds | High | Drastically reduced reaction times and energy use. tsijournals.com | |

| Ionic Liquids | None (promoter) | [bmim][BF4] | 2 hours | 80-95% | Recyclable solvent, mild reaction conditions. researchgate.netorganic-chemistry.org | |

| Michael Addition | Solvent-Free | 4-Dimethylaminopyridine (DMAP) | None | Short (Microwave) | Good | Eliminates solvent waste, easy work-up. researchgate.net |

| Organocatalysis | Cinchona Alkaloid Derivative | Toluene | 12-24 hours | up to 96% | Avoids toxic metals, potential for asymmetry. rsc.org | |

| Green Solvent | KF/Alumina | Glycerin | 2-4 hours | Good | Use of a biodegradable, recyclable solvent. scielo.br | |

| Ultrasound-Assisted Synthesis | Sonication | Various | Ethanol/Water | 40-80 minutes | 75-89% | Energy efficient, shorter reaction times. mdpi.comnih.gov |

Emerging Green Technologies

Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, is an emerging green technology. Ultrasound can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. mdpi.comnih.gov This method is energy-efficient and can often be performed at lower bulk temperatures than conventional heating. While specific data for this compound is limited, ultrasound-assisted synthesis has been successfully applied to create other heterocyclic compounds in good to excellent yields with significantly reduced reaction times. mdpi.com

Enzymatic Catalysis: Biocatalysis, using enzymes to catalyze chemical reactions, represents an ideal green chemistry approach due to the high selectivity and mild operating conditions (neutral pH, ambient temperature) of enzymes. researchgate.net Lipases, for example, can catalyze the formation of esters and have been investigated for their ability to generate peroxycarboxylic acids. researchgate.netgoogle.compsu.edu While the direct enzymatic synthesis of the ether bond in this compound is not yet a common method, the development of novel enzymes for such transformations is an active area of research with significant green potential. nih.govnih.gov

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways

General Reactivity Profiles of 3-(4-Ethylphenoxy)propanoic Acid

The reactivity of this compound can be systematically examined by considering the independent and cooperative effects of its functional groups. The propanoic acid side chain undergoes typical carboxylic acid reactions, while the phenoxy group influences the aromatic ring's susceptibility to substitution and the stability of the ether bond.

Oxidation and Reduction Reactions

The response of this compound to oxidizing and reducing agents is selective, targeting specific sites within the molecule.

Oxidation: The most susceptible site for oxidation is the benzylic position of the ethyl group attached to the phenyl ring. libretexts.org Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the ethyl group to a carboxylic acid. masterorganicchemistry.comcapes.gov.br This reaction proceeds via a benzylic radical intermediate, which is stabilized by the adjacent aromatic ring. libretexts.orgmasterorganicchemistry.com The rest of the alkyl chain is cleaved during this process. The carboxylic acid group and the ether linkage are generally resistant to these conditions.

Reduction: The carboxylic acid group is the primary target for reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required to convert the carboxylic acid to the corresponding primary alcohol, 3-(4-ethylphenoxy)propan-1-ol. This reduction is a two-step process, initially forming an aldehyde intermediate which is rapidly further reduced to the alcohol. It is generally not possible to isolate the aldehyde under these conditions. The aromatic ring and the ether linkage are typically unaffected by this type of reducing agent.

Table 1: Predicted Oxidation and Reduction Products of this compound

| Reaction Type | Reagent | Primary Product |

| Oxidation | KMnO₄, heat | 4-Phenoxyacetic acid, 2-carboxy- |

| Reduction | LiAlH₄ | 3-(4-ethylphenoxy)propan-1-ol |

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. This is due to the lone pair of electrons on the ether oxygen, which can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions and stabilizing the carbocation intermediate (the arenium ion). masterorganicchemistry.com The ethyl group is also an activating, ortho-, para-directing group, albeit weaker than the phenoxy group.

Given that the para position is already occupied by the ethyl group, electrophilic substitution is expected to occur predominantly at the ortho position relative to the phenoxy group. However, steric hindrance from the adjacent propanoic acid chain can influence the regioselectivity, potentially favoring substitution at the other ortho position (meta to the ethyl group). youtube.com The outcome is a balance between electronic and steric effects. youtube.comchemrxiv.org

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring.

Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or FeCl₃) introduces a halogen atom onto the ring.

Friedel-Crafts Alkylation/Acylation: Reaction with an alkyl halide or acyl halide in the presence of a Lewis acid catalyst attaches an alkyl or acyl group to the ring, respectively.

Table 2: Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Electrophile | Major Product(s) |

| Nitration | NO₂⁺ | 3-(2-Nitro-4-ethylphenoxy)propanoic acid |

| Bromination | Br⁺ | 3-(2-Bromo-4-ethylphenoxy)propanoic acid |

Mechanistic Investigations of Key Reactions

The mechanisms of the primary reactions involving this compound are well-established in organic chemistry.

The benzylic oxidation of the ethyl group is believed to proceed through a free radical mechanism. The reaction is initiated by the abstraction of a hydrogen atom from the benzylic position by the oxidizing agent, forming a resonance-stabilized benzylic radical. masterorganicchemistry.comnih.gov This radical then reacts further with the oxidant to ultimately yield the carboxylic acid. The stability of the benzylic radical is a key factor in the selectivity of this reaction. libretexts.org

Electrophilic aromatic substitution follows a two-step mechanism. First, the π electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com In the second step, a base (often the conjugate base of the acid used to generate the electrophile) removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. The activating effect of the phenoxy group lowers the energy barrier for the formation of the arenium ion, thus increasing the reaction rate compared to unsubstituted benzene (B151609).

Degradation Pathways in Controlled Chemical Environments

In controlled chemical environments, this compound can undergo degradation, primarily through the cleavage of the ether bond or hydrolysis of the carboxylic acid derivative.

The ether linkage in aryloxyalkanoic acids is generally stable but can be cleaved under harsh conditions, such as treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) at high temperatures. The mechanism involves the protonation of the ether oxygen, making it a better leaving group. A nucleophile (the halide ion) then attacks one of the adjacent carbon atoms. In the case of an aryl alkyl ether, the attack will occur at the alkyl carbon, leading to the formation of a phenol (B47542) and an alkyl halide. The carbon-oxygen bond to the aromatic ring is stronger and not readily cleaved.

Hydrolysis of ester derivatives of this compound can occur under either acidic or basic conditions to yield the parent carboxylic acid. Base-catalyzed hydrolysis (saponification) is typically irreversible and proceeds via nucleophilic acyl substitution. Acid-catalyzed hydrolysis is a reversible process. The hydrolysis of phenoxyalkanoic acid esters has been studied in various environments, and the rate is influenced by factors such as pH and temperature. capes.gov.breurl-pesticides.eu

Table 3: Predicted Degradation Products of this compound under Forcing Conditions

| Condition | Primary Degradation Products |

| Strong Acid (e.g., HI, heat) | 4-Ethylphenol (B45693) and 3-iodopropanoic acid |

| Alkaline Hydrolysis (of an ester derivative) | This compound salt and the corresponding alcohol |

Advanced Analytical Characterization Techniques and Structural Elucidation

Application of High-Resolution Spectroscopic Techniques (Beyond Routine Identification)

High-resolution spectroscopy offers unparalleled insight into the molecular architecture and electronic environment of "3-(4-Ethylphenoxy)propanoic acid".

While one-dimensional (1D) NMR provides primary structural information, advanced NMR techniques are employed to resolve complex structural details. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in unambiguously assigning proton (¹H) and carbon-¹³ (¹³C) signals, especially for the aromatic and propyl chain moieties. These techniques map the connectivity between nuclei, confirming the precise arrangement of atoms.

Solid-state NMR (SSNMR) is a powerful, non-destructive technique for characterizing materials in their solid form. The application of high magnetic fields and fast magic-angle spinning (MAS) rates significantly enhances spectral resolution, which is particularly beneficial for analyzing surface sites and intermolecular interactions. For "this compound," SSNMR could elucidate its solid-state conformation, identify different crystalline forms (polymorphs), and probe intermolecular hydrogen bonding involving the carboxylic acid group, which governs its crystal packing.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments and 2D NMR Correlations for this compound This table is generated based on established chemical shift principles and does not represent experimentally derived data.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D Correlations (COSY & HSQC) |

|---|---|---|---|

| Ethyl-CH₃ | ~1.2 | ~16 | COSY with Ethyl-CH₂; HSQC to ~16 ppm |

| Ethyl-CH₂ | ~2.6 | ~28 | COSY with Ethyl-CH₃; HSQC to ~28 ppm |

| Propanoic-CH₂ (α) | ~2.8 | ~34 | COSY with Propanoic-CH₂ (β); HSQC to ~34 ppm |

| Propanoic-CH₂ (β) | ~4.2 | ~67 | COSY with Propanoic-CH₂ (α); HSQC to ~67 ppm |

| Aromatic-H (ortho to O) | ~6.9 | ~115 | HSQC to ~115 ppm |

| Aromatic-H (meta to O) | ~7.1 | ~129 | HSQC to ~129 ppm |

| Carboxyl-OH | ~11-12 | - | - |

| Carbonyl-C | - | ~173 | - |

| Aromatic-C (ipso-O) | - | ~157 | - |

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC) or used with advanced ionization sources, is essential for determining the precise elemental composition of a molecule. Techniques like Quadrupole Time-of-Flight (Q-TOF) mass spectrometry can provide mass accuracy of less than 5 ppm, allowing for the confident assignment of a molecular formula (C₁₁H₁₄O₃ for the title compound) from its exact mass.

In the context of metabolite profiling, LC-HRMS is a cornerstone of untargeted metabolomics, enabling the detection and tentative identification of thousands of small molecules in biological samples. If "this compound" were introduced into a biological system, this technique could be used to screen for its metabolic products. Potential biotransformations, such as hydroxylation of the aromatic ring, oxidation of the ethyl group, or conjugation reactions, would result in metabolites with distinct mass-to-charge ratios that can be detected and identified by HRMS, providing critical insights into its metabolic fate.

Single-crystal X-ray crystallography provides definitive proof of molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for "this compound" is not publicly available, analysis of closely related structures provides valuable insight. For instance, the crystal structure of "3-(2-Formylphenoxy)propanoic acid" reveals that the carboxylic acid group engages in O—H⋯O hydrogen bonds, forming a catemer (chain) motif rather than the more common centrosymmetric dimer. In another related compound, "2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid," the molecules are linked into centrosymmetric dimers by pairs of O—H⋯O hydrogen bonds. It is highly probable that "this compound" would also form such hydrogen-bonded dimers in its crystal lattice, a common structural motif for carboxylic acids that significantly influences their physical properties.

Table 2: Representative Crystal Data for an Analogous Compound: 3-(2-Formylphenoxy)propanoic acid Data extracted from the crystallographic information file for a structurally related compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.18 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 15.269 |

| b (Å) | 7.167 |

| c (Å) | 17.136 |

Chromatographic and Hyphenated Techniques for Purity and Process Monitoring

Chromatographic methods are indispensable for separating "this compound" from impurities, starting materials, and by-products, ensuring its purity and enabling process control during synthesis.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like "this compound". A stability-indicating reversed-phase HPLC (RP-HPLC) method can be developed and validated to separate the main compound from potential degradation products and synthesis-related impurities. Method validation, performed according to ICH guidelines, ensures the method is reliable, reproducible, and fit for its intended purpose. Key validation parameters include linearity, precision, accuracy, specificity, and robustness. Such a method is crucial for quality control in both laboratory and production settings.

Table 3: Proposed HPLC Method Parameters for Purity Analysis This table presents a hypothetical but typical set of parameters for the analysis of a propanoic acid derivative.

| Parameter | Proposed Condition |

|---|---|

| Chromatographic System | HPLC with DAD/UV Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and Water (with 0.1% Phosphoric Acid), gradient elution |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | ~225 nm or 275 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating and identifying volatile and semi-volatile compounds. Due to the low volatility of "this compound," direct analysis by GC-MS is challenging. Therefore, a derivatization step is required to convert the polar carboxylic acid group into a more volatile and thermally stable ester or silyl (B83357) ester. Common derivatizing agents include diazomethane (B1218177) for methylation or BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) for silylation.

Once derivatized, the resulting compound can be analyzed by GC-MS. The gas chromatograph separates the derivative from other volatile components in the sample, and the mass spectrometer provides a mass spectrum that serves as a molecular fingerprint, allowing for confident identification and quantification. This technique is particularly useful for detecting trace-level impurities that may be volatile or become volatile after derivatization.

Computational and Theoretical Investigations of 3 4 Ethylphenoxy Propanoic Acid

Molecular Modeling and Conformational Analysis

Molecular modeling is the cornerstone of understanding the three-dimensional structure of a molecule, which is critical to its function and reactivity. For 3-(4-Ethylphenoxy)propanoic acid, conformational analysis involves identifying the most stable arrangements of its atoms in space. The molecule possesses several rotatable single bonds, primarily within the propanoic acid chain and at the ether linkage (C-O-C).

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a higher level of theoretical investigation into the molecular and electronic properties of this compound. DFT methods, such as those employing the B3LYP hybrid functional with basis sets like 6-31G* or 6-311++G(d,p), are widely used to accurately predict molecular geometries, energies, and a range of other properties. researchgate.net These calculations are fundamental to understanding the molecule's intrinsic characteristics.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule governs its chemical reactivity. DFT calculations can elucidate the distribution of electrons within this compound, providing predictive power for its chemical behavior. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated. This map visualizes the electron density around the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid and the ether linkage, indicating these as probable sites for electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid's hydroxyl group would exhibit a positive potential, marking it as a site for nucleophilic interaction.

Spectroscopic Property Predictions (e.g., NMR Chemical Shifts)

Quantum chemical calculations are also employed to predict spectroscopic properties, which can then be used to verify experimental data or aid in structural elucidation. eurjchem.com For this compound, DFT methods can accurately predict the chemical shifts for both ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

These predictions are based on calculating the magnetic shielding of each nucleus, which is highly dependent on its local electronic environment. By comparing calculated shifts to typical experimental values, one can gain confidence in the assigned structure. Discrepancies between calculated and experimental data can sometimes be resolved through computational analysis.

| Atom Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Typical Experimental Shift Range (ppm) |

|---|---|---|---|

| Carboxylic Acid (-COOH) | ~10.0 - 12.0 | ~170 - 180 | ¹H: 10-13; ¹³C: 170-185 |

| Methylene alpha to COOH (-CH₂COOH) | ~2.8 | ~34 | ¹H: 2.5-2.9; ¹³C: 30-40 |

| Methylene adjacent to ether O (-OCH₂-) | ~4.2 | ~66 | ¹H: 4.0-4.4; ¹³C: 60-70 |

| Aromatic Protons (Ar-H) | ~6.8 - 7.2 | ~114 - 156 | ¹H: 6.5-8.0; ¹³C: 110-160 |

| Ethyl Methylene (-CH₂CH₃) | ~2.6 | ~28 | ¹H: 2.5-2.8; ¹³C: 20-30 |

| Ethyl Methyl (-CH₂CH₃) | ~1.2 | ~15 | ¹H: 1.0-1.4; ¹³C: 10-20 |

Quantitative Structure-Activity Relationship (QSAR) Studies (Non-clinical Context)

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that relate the chemical structure of a compound to a specific activity. nih.gov In a non-clinical context, this activity could be a physicochemical property, such as solubility or partition coefficient, or an interaction with a non-human biological target. The transport and distribution of a molecule in a system are often related to its lipophilicity. nih.gov

For this compound, a QSAR model would begin with the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, and electronic properties. While specific QSAR studies on this compound are not available in the reviewed literature, the table below lists key descriptors that would be calculated for such an analysis.

| Descriptor | Description | Predicted Relevance |

|---|---|---|

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Relates to size and diffusion properties. |

| LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's lipophilicity or hydrophobicity. | Influences membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. | Predicts transport properties like absorption. |

| Number of Rotatable Bonds | The count of bonds that allow free rotation, indicating molecular flexibility. | Affects conformational adaptability and binding. |

| Number of Hydrogen Bond Donors/Acceptors | Count of atoms that can donate or accept a hydrogen in a hydrogen bond. | Crucial for intermolecular interactions. |

These descriptors would then be used as variables in a statistical model to predict a defined non-clinical endpoint.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, modeling the movements and interactions of atoms and molecules over time. For this compound, MD simulations can reveal crucial information about its behavior in a condensed phase, such as in a solution or as a pure liquid.

A key interaction that would be investigated is the formation of hydrogen-bonded dimers. Carboxylic acids are well-known to form stable dimers where the carboxyl groups of two molecules are linked by a pair of hydrogen bonds. MD simulations can show the stability and dynamics of these dimers.

Furthermore, simulations in a solvent like water would provide insights into the solvation process. The simulations would model how water molecules arrange themselves around the solute, forming hydrogen bonds with the polar carboxylic acid group and interacting with the hydrophobic ethylphenoxy portion of the molecule. This provides a microscopic understanding of the compound's solubility and how it interacts with its immediate environment. Such studies on similar fibric acids have shown the importance of entropy and the significant advantages of extended versus bent conformational shapes in solution. eurjchem.com

Biological Activities and Mechanistic Insights Non Clinical Research Focus

In Vitro Antimicrobial Activity against Microbial Strains

Research into the antimicrobial properties of phenoxypropanoic acid derivatives has revealed potential for activity against a range of bacterial and fungal pathogens. While direct studies on 3-(4-Ethylphenoxy)propanoic acid are not extensively detailed in the available literature, investigations into structurally similar compounds provide significant insights into their potential antimicrobial efficacy.

Studies on derivatives of this compound have demonstrated notable antibacterial activity. For instance, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives showed structure-dependent activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). nih.govmdpi.com

Specifically, certain hydrazone derivatives containing heterocyclic substituents exhibited the most potent and broad-spectrum antimicrobial effects. nih.govnih.gov These compounds were active against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentration (MIC) values ranging from 1 to 8 µg/mL and vancomycin-resistant Enterococcus faecalis (VRE) with MIC values of 0.5 to 2 µg/mL. nih.govelsevierpure.com Activity against Gram-negative pathogens such as E. coli and K. pneumoniae was also observed, with MICs in the range of 8 to 64 µg/mL. nih.govelsevierpure.com For example, a derivative with a 4-NO₂ substitution on the phenyl ring showed activity against S. aureus and E. faecalis at an MIC of 16 µg/mL, and against E. coli at 32 µg/mL. mdpi.com

The general class of organic acids, including propanoic acid, is known to possess antimicrobial properties. swst.org For comparison, Madecassic acid, another type of organic acid, has shown an MIC of 31.25 μg/mL against S. aureus. mdpi.com While these findings are for related structures, they suggest that this compound could be a candidate for similar antibacterial activity.

Table 1: In Vitro Antibacterial Activity of Related Propanoic Acid Derivatives

| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 3-((4-hydroxyphenyl)amino)propanoic acid hydrazone derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 | nih.gov |

| 3-((4-hydroxyphenyl)amino)propanoic acid hydrazone derivatives | Vancomycin-resistant Enterococcus faecalis (VRE) | 0.5 - 2 | nih.gov |

| 3-((4-hydroxyphenyl)amino)propanoic acid hydrazone derivatives | Gram-negative pathogens | 8 - 64 | nih.gov |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivative with 4-NO₂ phenyl substitution | Staphylococcus aureus | 16 | mdpi.com |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivative with 4-NO₂ phenyl substitution | Enterococcus faecalis | 16 | mdpi.com |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivative with 4-NO₂ phenyl substitution | Escherichia coli | 32 | mdpi.com |

This table is for illustrative purposes based on data from related compounds, not this compound itself.

The antifungal potential of phenoxypropanoic acid derivatives has also been a subject of investigation. Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated significant efficacy against drug-resistant Candida species, including the emerging pathogen Candida auris, with MIC values ranging from 0.5 to 64 µg/mL. nih.govnih.govelsevierpure.com

The core structure of propanoic acid has been shown to inhibit the growth of various wood-decaying fungi, such as Coniophora puteana and Gloeophyllum trabeum. swst.org Studies on other related compounds, like 2-(4-Isopropylphenoxy)propanoic acid, have also indicated antimicrobial activity against Candida albicans. These results highlight the potential of the phenoxypropanoic acid scaffold as a source of antifungal agents.

Structure-activity relationship (SAR) studies on related compounds provide valuable insights into the features that govern antimicrobial potency. For 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, the antimicrobial activity is highly dependent on the nature of the substituents. nih.govmdpi.com

Key SAR findings include:

Hydrazone Moiety: The conversion of the carboxylic acid group to a hydrazide and subsequently to various hydrazones was a critical step in enhancing antimicrobial activity. nih.gov

Heterocyclic Substituents: The introduction of heterocyclic rings, such as in hydrazones 14-16 from one study, led to the most potent and broad-spectrum antimicrobial effects. nih.govnih.gov

Aromatic Substituents: The nature of substituents on aromatic rings plays a significant role. For example, the inclusion of a 4-NO₂ group on a phenyl ring enhanced activity against both Gram-positive and Gram-negative bacteria compared to an unsubstituted phenyl ring. mdpi.com

These SAR studies underscore that modifications to the core structure of this compound, such as the introduction of hydrazone functionalities or specific substituted aromatic and heterocyclic groups, could be a promising strategy for developing potent antimicrobial agents. mdpi.comnih.gov

Modulation of Specific Enzyme Activities and Receptor Binding (In Vitro Studies)

In vitro studies have shown that phenoxypropanoic acid derivatives can interact with and modulate the activity of specific enzymes and nuclear receptors. A notable target for this class of compounds is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a ligand-activated transcription factor involved in regulating glucose metabolism and lipid homeostasis. nih.gov

A compound structurally very similar to the subject of this article, (2S)-2-(4-ethylphenoxy)-3-phenylpropanoic acid, has been identified as a ligand for PPARγ. nih.gov Other related phenoxy-propionic acid derivatives have also been shown to bind to PPARγ, as well as PPARα and PPARδ, with varying affinities. bindingdb.orgbindingdb.org For example, one derivative demonstrated an IC₅₀ value of 59 nM in a displacement assay for human PPARγ. bindingdb.org This suggests that this compound may also function as a modulator of PPARs, which are important therapeutic targets for metabolic diseases. The interaction with these receptors is a key aspect of the biological activity of this family of compounds. nih.gov

Cellular Pathway Modulation in Non-Human Cell Lines (e.g., Anticancer Activity in A549 Lung Cancer Cells)

While direct studies on the anticancer activity of this compound in A549 human lung adenocarcinoma cells are not available, research on related structures suggests that this chemical scaffold can be a foundation for developing compounds with cytotoxic effects against cancer cell lines.

For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been evaluated for their in vitro anticancer properties in the A549 cell line. nih.gov Certain compounds in this series were found to reduce A549 cell viability by 50% and inhibit cell migration. nih.gov Specifically, compounds with particular substitutions, such as a 4-NO₂ group on a phenyl ring, demonstrated favorable anticancer activity, reducing A549 viability to 31.2%. nih.gov

Other research has shown that different classes of molecules can induce cell death in A549 cells by modulating key signaling pathways. For example, fluorinated thiazolidinols were found to inhibit the PI3K/AKT/mTOR and MAPK/ERK signaling pathways, which are crucial for cell proliferation. rsc.org Similarly, protocatechuic acid has been shown to inhibit the growth of A549 cells by modulating FAK, MAPK, and NF-kB pathways. mdpi.com Although these findings are not directly on this compound, they establish that the A549 cell line is a relevant model for testing the anticancer potential of such compounds and that modulation of cellular pathways is a likely mechanism of action.

Interaction with Biological Macromolecules (e.g., Proteins, DNA)

The biological activity of a compound is fundamentally linked to its interaction with biological macromolecules. The phenoxypropanoic acid structure allows for various types of non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which can lead to the binding of these compounds to proteins and potentially other macromolecules like DNA.

The binding of related compounds to PPARγ is a clear example of a specific protein-ligand interaction. nih.govbindingdb.org Beyond receptor binding, other interactions are possible. For example, 3-(3-Hydroxyphenyl)propanoic acid, a metabolite of various polyphenols, has been shown to inhibit the aggregation of the amyloid-β (1-42) peptide in cell-free assays, suggesting a direct interaction with the peptide. caymanchem.com

While direct evidence of this compound binding to DNA is lacking, some antimicrobial compounds exert their effects through such interactions. Madecassic acid, for instance, has been shown to interact with bacterial DNA, leading to the relaxation of supercoiled DNA and inhibition of DNA topoisomerases I and II. mdpi.com Given the acidic nature and aromatic components of this compound, the potential for interactions with the planar structures of DNA bases or with DNA-associated proteins remains a theoretical possibility that would require experimental verification.

Microbial Metabolism and Biotransformation Pathways (Non-human gut microbiota)

Extensive literature searches did not yield specific studies on the microbial metabolism and biotransformation pathways of this compound in non-human gut microbiota. While research exists on the microbial degradation of structurally related compounds, such as other phenoxyalkanoic acids and aromatic compounds with ethyl- or propanoic acid-substitutions, the specific metabolic fate of this compound has not been documented in the reviewed scientific literature.

General principles of microbial degradation of aromatic compounds suggest potential pathways, but these remain speculative without direct experimental evidence for this particular molecule. Typically, microbial metabolism of such compounds involves initial enzymatic attacks on the aromatic ring or the side chains, often leading to cleavage of the ether bond and subsequent degradation of the resulting phenolic and aliphatic fragments. However, the presence and position of the ethyl group on the phenoxy ring would significantly influence the substrate specificity of the involved enzymes and the resulting metabolic cascade.

Without dedicated studies, no definitive information on the microorganisms, enzymes, or metabolic intermediates involved in the biotransformation of this compound can be provided at this time.

Environmental Fate, Degradation Pathways, and Ecotoxicological Implications

Biodegradation Mechanisms in Environmental Matrices

Limited specific data is available regarding the biodegradation of 3-(4-Ethylphenoxy)propanoic acid in environmental matrices. However, general principles of phenoxyalkanoic acid degradation can provide some context. Microbial degradation is a key process in the transformation of phenoxy acids in the environment. nih.gov The efficiency of this biodegradation is influenced by the chemical properties of the compound and various environmental factors such as temperature, pH, and the presence of oxygen, nitrogen, and phosphorus. nih.gov

Aerobic and Anaerobic Degradation Pathways

There is a lack of specific studies detailing the aerobic and anaerobic degradation pathways of this compound. For the broader class of phenoxy acids, both aerobic and anaerobic bacteria are known to be involved in their degradation. nih.gov In aerobic conditions, degradation of some phenoxypropanoic acids has been observed to be complete within several weeks in the presence of activated sludge. oup.com The degradation can be sequential, with one enantiomer being degraded before the other. oup.com For instance, with (RS)-2-phenoxypropanoic acid, the (R)-enantiomer is degraded first. oup.com In anaerobic environments, the degradation of related compounds like 3-phenylpropanoic acid has been shown to initiate with an attack by dioxygenase, leading to ring cleavage and eventual mineralization. mdpi.com

Role of Microorganisms in Biotransformation

Specific microorganisms responsible for the biotransformation of this compound have not been identified in the reviewed literature. However, for the general class of phenoxyalkanoic acids, a variety of microorganisms are known to play a role. nih.govacs.org For example, Sphingomonas sp. and Sphingobium herbicidovorans have been shown to degrade certain phenoxypropionic acids. researchgate.net The degradation process can be influenced by the microbial community present in the environment, with some microorganisms adapted to utilize these compounds as a carbon and energy source. nih.govresearchgate.net

Abiotic Degradation Processes (e.g., Photodegradation, Hydrolysis)

Environmental Persistence and Mobility in Soil and Aquatic Systems

There is no specific information on the environmental persistence and mobility of this compound in the public domain. The persistence of a chemical is determined by how resistant it is to degradation processes. epa.gov The mobility of phenoxy acids in soil and water is influenced by factors such as their water solubility and their tendency to adsorb to soil particles. fao.org For example, the herbicide fenoprop (B104943), a phenoxypropionic acid, is not considered persistent in soils and is not expected to leach significantly into groundwater based on its physicochemical properties. herts.ac.uk However, a safety data sheet for the related compound 3-phenoxypropionic acid indicates that no information is available regarding its persistence, degradability, or mobility in soil. fishersci.ie

Ecotoxicological Effects on Non-Human Organisms and Ecosystems

Specific ecotoxicological data for this compound is not available in the reviewed literature. For the broader class of phenoxypropionic acids, some of their transformation products could theoretically pose a similar or even higher risk to aquatic ecosystems than the parent compound. nih.gov

Impact on Aquatic Organisms (e.g., Algae, Invertebrates, Fish)

There is a lack of studies detailing the impact of this compound on aquatic organisms such as algae, invertebrates, and fish. Ecotoxicity data for some other phenoxypropionic acid herbicides is available. For example, the herbicide fenoprop is reported to have low toxicity to birds but is moderately toxic to fish and aquatic invertebrates. herts.ac.uk The NORMAN Ecotoxicology Database provides Predicted No-Effect Concentrations (PNECs) for some phenoxypropionic acids, which are used for environmental risk assessment. norman-network.com However, without specific testing, the ecotoxicological profile of this compound remains unknown.

Effects on Soil Microbial Communities and Plant Growth (Agrochemical Context)

Currently, there is a significant lack of specific research data on the direct effects of this compound on soil microbial communities and plant growth within an agrochemical context. Scientific literature readily available does not provide detailed studies or datasets that would allow for a thorough analysis of its impact on these environmental compartments.

General principles of soil ecotoxicology suggest that the introduction of any chemical substance into the soil environment can have a range of effects on the complex microbial communities and, consequently, on plant health. These effects are highly dependent on the chemical's structure, concentration, persistence, and the specific characteristics of the soil ecosystem.

For related chemical classes, such as other phenoxyalkanoic acids used as herbicides, research has shown varied impacts. For instance, some phenoxy herbicides can be utilized by certain soil microorganisms as a source of carbon and energy, leading to their degradation. This process can cause shifts in the microbial population, favoring microbes capable of this metabolism. Conversely, at high concentrations, these chemicals can also exhibit toxic effects, inhibiting the growth and activity of a broad spectrum of soil microorganisms, which can disrupt crucial nutrient cycling processes.

Similarly, the impact on plant growth for related compounds is the basis for their use as herbicides, which are designed to be phytotoxic to specific plant species. The mechanisms of action often involve mimicking or interfering with natural plant growth hormones, leading to uncontrolled growth and eventual death of the target weed species. The selectivity of these herbicides means their effects on non-target plants, including crops, can vary.

However, without direct experimental data for this compound, any discussion of its specific effects remains speculative. Detailed research, including laboratory and field studies, would be necessary to determine its potential impact on soil microbial diversity and function, as well as its phytotoxic or potential stimulatory effects on various plant species. Such studies would need to generate data on microbial respiration, enzyme activity, population dynamics, and plant germination, root and shoot growth, and biomass accumulation.

Data Tables

Due to the absence of specific research findings for this compound, no data tables can be generated at this time.

Potential Applications and Advanced Material Science Perspectives

Utility as Synthetic Intermediates in Fine Chemical Synthesis

As a derivative of propanoic acid, 3-(4-Ethylphenoxy)propanoic acid possesses both a carboxylic acid group and an ether linkage, making it a potentially versatile intermediate in organic synthesis. The carboxylic acid moiety can be converted into a variety of functional groups, such as esters, amides, acid chlorides, and alcohols, which are foundational transformations in the synthesis of fine chemicals.

Role in Polymer Science and Material Engineering (e.g., Monomers, Additives)

In the realm of polymer science, molecules containing both carboxylic acid and aromatic ether functionalities can sometimes be utilized as monomers or additives. The carboxylic acid group offers a reactive site for polymerization reactions, such as polyesterification or polyamidation. The presence of the aromatic ring could impart thermal stability and rigidity to a polymer backbone.

Theoretically, this compound could be incorporated into polymer chains to modify their properties. The ethylphenoxy group might enhance the hydrophobicity and solubility of the polymer in organic solvents. It could also act as a plasticizer or a modifying additive to improve the flexibility or processing characteristics of certain polymers. thermofisher.com Nevertheless, there is a lack of specific studies or patents demonstrating the use of this compound as a monomer or a significant additive in material engineering.

Development of Agrochemicals and Plant Growth Regulators (Non-toxicological focus)

The phenoxypropanoic acid scaffold is well-known in the agrochemical industry, particularly for its use in herbicides. scispace.com These compounds often function by mimicking plant hormones, leading to uncontrolled growth and eventual death of the target weeds.

While the primary focus of this section is non-toxicological, it is within this context that the potential application of this compound is most likely to be explored. Modifications to the basic phenoxypropanoic acid structure can alter the biological activity and selectivity of the compound. The presence and position of the ethyl group on the phenyl ring could theoretically modulate its interaction with plant biochemical pathways, potentially leading to the development of plant growth regulators. These regulators could be designed to enhance certain desirable traits in crops, such as increased yield or improved stress tolerance. However, there is no specific information available that details the use of this compound for such non-toxicological agrochemical purposes.

Applications in Advanced Catalysis and Ligand Design

The structure of this compound, with its oxygen-containing functional groups, suggests a potential, albeit underexplored, role in coordination chemistry and catalysis. The carboxylic acid and ether oxygen atoms could act as coordination sites for metal ions, forming the basis of a bidentate ligand.

The design of ligands is a critical aspect of developing new catalysts for a wide array of chemical transformations. By coordinating to a metal center, a ligand can influence the catalyst's activity, selectivity, and stability. The electronic and steric properties of the 3-(4-ethylphenoxy) moiety could be tuned to create a specific coordination environment around a metal ion. While the synthesis of ligands from propanoic acid derivatives is a known strategy, neliti.comsciencescholar.us there are no specific reports on the application of this compound in advanced catalysis or as a component of a designed ligand system.

Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Machine learning models can be trained to predict the physicochemical properties, biological activity, and potential metabolic fate of virtual compounds based on their molecular structure. This in silico approach allows for the rapid screening of extensive virtual libraries, prioritizing the synthesis of candidates with the highest probability of success. For instance, quantitative structure-activity relationship (QSAR) models, a long-standing application of machine learning in chemistry, can be developed to correlate specific structural features of 3-(4-Ethylphenoxy)propanoic acid analogues with their desired effects.

By leveraging these computational tools, researchers can move beyond traditional, often serendipitous, discovery methods towards a more rational, data-driven design of new molecules with tailored properties.

Targeted Synthesis of Novel Analogues with Enhanced Specificity

Building upon the insights gained from computational screening, future synthetic efforts will focus on the targeted creation of novel analogues of this compound. The goal is to systematically modify the core structure to enhance its specificity towards its biological targets while minimizing off-target interactions.

Key areas for structural modification include:

Aromatic Ring Substitution: Introducing different functional groups onto the phenyl ring to modulate electronic and steric properties.

Alkoxy Side Chain Variation: Altering the length and branching of the propanoic acid side chain to fine-tune binding affinity and pharmacokinetic properties.

Ester and Amide Derivatives: Converting the carboxylic acid moiety into various esters and amides to explore different prodrug strategies and modify solubility and cell permeability.

These targeted synthetic campaigns will generate a library of related compounds, providing a rich dataset for structure-activity relationship (SAR) studies and further refining predictive models.

Advanced Mechanistic Studies using "Omics" Technologies

To gain a deeper understanding of the biological and environmental interactions of this compound, researchers are turning to "omics" technologies. These powerful analytical approaches provide a global snapshot of molecular changes within a biological system.

Metabolomics , in particular, is a valuable tool for environmental studies. By analyzing the complete set of metabolites in an organism or environmental sample exposed to the compound, scientists can identify metabolic pathways that are perturbed. This can reveal the mechanism of action, identify biomarkers of exposure, and elucidate the pathways of degradation and transformation in the environment. For example, metabolomic analysis of soil microorganisms could uncover the specific enzymes and metabolic routes involved in the biodegradation of this compound.

Other omics technologies, such as transcriptomics and proteomics, can provide complementary information on gene expression and protein level changes, respectively, offering a multi-faceted view of the compound's biological impact.

Sustainable and Scalable Production Methods for this compound

As interest in this compound and its analogues grows, the development of sustainable and scalable production methods becomes increasingly important. Traditional synthetic routes may rely on harsh reagents, generate significant waste, and be energy-intensive.

Future research in this area will focus on the principles of green chemistry, including:

Catalytic Methods: Employing highly efficient and selective catalysts to minimize waste and improve atom economy. This includes the use of biocatalysts, such as enzymes, which can operate under mild conditions.

Renewable Feedstocks: Investigating the use of bio-based starting materials to reduce reliance on petrochemicals.

Continuous Flow Chemistry: Shifting from traditional batch processing to continuous flow systems, which can offer improved safety, efficiency, and scalability.

Solvent Minimization: Utilizing greener solvents or solvent-free reaction conditions to reduce the environmental footprint of the synthesis.

By integrating these sustainable practices, the chemical community can ensure that the production of this compound and its derivatives is both economically viable and environmentally responsible.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-Ethylphenoxy)propanoic acid, and what factors influence reaction efficiency?

- Methodological Answer : The compound is typically synthesized via substitution reactions using reagents like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in polar aprotic solvents (e.g., dimethylformamide or tetrahydrofuran). For example, aryl halides can react with propanoic acid derivatives under nucleophilic conditions. Key factors include solvent polarity (to stabilize intermediates), reaction temperature (80–120°C), and the use of catalysts like phase-transfer agents to enhance yield . Purification often involves liquid-liquid extraction (e.g., ethyl acetate/water) and recrystallization.

Q. How is this compound characterized to confirm its structural integrity and purity?

- Methodological Answer :

- Melting Point Analysis : Compare observed melting points (e.g., 80–90°C) with literature values to assess purity .

- Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.2 ppm) and the carboxylic acid proton (δ ~12 ppm) .

- FT-IR : Confirm the presence of carboxylic acid (C=O stretch at ~1700 cm⁻¹) and ether linkages (C-O-C at ~1250 cm⁻¹) .

- HPLC : Monitor purity using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What are the standard protocols for handling and storing this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in airtight containers at 2–8°C in a dry, ventilated area to prevent hydrolysis or oxidation .

- Safety Measures : Use nitrile gloves, lab coats, and fume hoods to avoid skin/eye contact. In case of exposure, rinse with water for 15 minutes and seek medical attention .

- Waste Disposal : Neutralize with sodium bicarbonate before disposal in designated organic waste containers .

Advanced Research Questions

Q. What strategies are employed to resolve contradictory data regarding the biological activity of this compound in different assay systems?

- Methodological Answer : Contradictions may arise from assay-specific variables (e.g., cell line variability, solvent effects). To address this:

- Orthogonal Assays : Compare results across enzyme inhibition, receptor binding (e.g., GPCR assays), and cell viability tests .

- Structural Analog Analysis : Test derivatives (e.g., halogen-substituted analogs) to identify structure-activity relationships (SAR) .

- Meta-Analysis : Cross-reference data from PubChem, ECHA, and FDA GSRS to validate findings .

Q. How can factorial design be applied to optimize the synthesis of this compound?

- Methodological Answer : A 2³ factorial design can evaluate three variables (e.g., temperature, catalyst concentration, reaction time).

- Variable Ranges : Temperature (70–110°C), K₂CO₃ (1–3 equiv.), time (4–12 hours).

- Response Metrics : Yield (%) and purity (HPLC area %).

- Analysis : Use ANOVA to identify significant factors. For example, temperature and catalyst concentration may show interaction effects (p < 0.05) .

Q. What mechanistic insights explain the pH-dependent solubility of this compound in aqueous systems?

- Methodological Answer : The carboxylic acid group (pKa ~4.5) ionizes in basic pH, increasing solubility.

- Experimental Validation :

- Potentiometric Titration : Determine pKa using a pH meter and 0.1 M NaOH .

- Solubility Studies : Measure solubility in buffers (pH 2–10) via UV-Vis spectroscopy (λmax ~270 nm) .

- Computational Modeling : Density Functional Theory (DFT) can predict protonation states and solvation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.